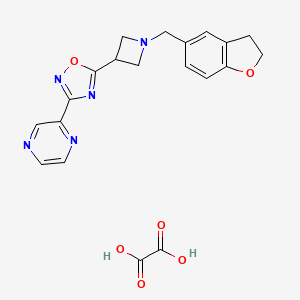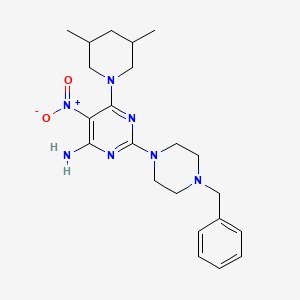
1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The presence of the nitrile (-CN) and ketone (C=O) functional groups could also influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a certain degree of polarity due to the presence of the nitrile and ketone functional groups. These groups are also likely to participate in various chemical reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Novel heterocyclic compounds, including azetidine derivatives, have been synthesized through various chemical reactions, showcasing their potential for diverse applications in scientific research. For example, studies have demonstrated the synthesis of novel heterocyclic azo dyes and pyrazoline derivatives, highlighting the structural diversity achievable with these frameworks. These compounds have been characterized using spectroscopic techniques such as UV–Visible, FTIR, 1H NMR, and Mass spectroscopy, confirming their anticipated molecular structures (Mallikarjuna & Keshavayya, 2020).
Biological Activities
The synthesized compounds exhibit significant biological activities, including antimicrobial, antitubercular, anticancer, and antioxidant properties. For instance, some compounds showed promising anti-tubercular activity against Mycobacterium tuberculosis and potent anticancer activity against MCF-7 cell lines, indicating their potential in developing new therapeutic agents (Mallikarjuna & Keshavayya, 2020). Additionally, the antioxidant activity of certain compounds underscores their potential utility in addressing oxidative stress-related disorders (Salem & Errayes, 2016).
Anticancer and Antidiabetic Potential
Some studies have focused on developing compounds with specific anticancer and antidiabetic activities. For example, a novel series of spirothiazolidines analogs demonstrated significant anticancer activities against breast and liver carcinoma cell lines and showed promising results as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).
Synthetic Applications
The synthetic versatility of azetidine-containing compounds extends to their use in creating bioactive compounds and intermediates. For instance, highly efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles have been employed to afford azetidine-2-carboxylic acids and their amide derivatives, serving as precursors for the synthesis of various bioactive molecules (Leng et al., 2009).
Propriétés
IUPAC Name |
1-(4-methyl-3-oxopyrazin-2-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-3-2-11-8(9(12)14)13-5-7(4-10)6-13/h2-3,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXGTSVPKCLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)






![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)



